molecular formula C22H17F3N4O3S B2974807 5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol CAS No. 1276433-30-7

5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol

Cat. No.: B2974807
CAS No.: 1276433-30-7
M. Wt: 474.46
InChI Key: OTGWIVZNELZRNZ-UHFFFAOYSA-N
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Description

The compound 5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol features a pyrimidin-4-ol core with a benzyl group at position 5, a methyl group at position 6, and a sulfanyl-linked 1,2,4-oxadiazole moiety substituted with a 4-(trifluoromethoxy)phenyl group at position 2. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name

5-benzyl-4-methyl-2-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O3S/c1-13-17(11-14-5-3-2-4-6-14)20(30)28-21(26-13)33-12-18-27-19(29-32-18)15-7-9-16(10-8-15)31-22(23,24)25/h2-10H,11-12H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGWIVZNELZRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Formation of the Oxadiazole Moiety: This can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole moiety, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison with Isoxazolo[5,4-d]pyrimidin-4-ol Derivatives

The compound 3-(3-Bromo-4-fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-ol () shares a pyrimidin-4-ol core but differs in its fused isoxazole ring system (vs. the oxadiazole in the target compound). Key distinctions include:

  • Substituent Effects : The trifluoromethyl group on the isoxazole () vs. the trifluoromethoxy group on the oxadiazole-linked phenyl ring in the target compound. The latter may offer improved solubility due to the oxygen atom.
  • Biological Activity : The isoxazolo-pyrimidine derivative demonstrated selective Toll-like receptor modulation , suggesting that the target compound’s oxadiazole and trifluoromethoxy groups could similarly enhance interactions with hydrophobic protein pockets.
  • Synthesis : Both compounds employ sodium ethoxide (NaOEt) and ethyl trifluoroacetate in cyclization steps, but the target compound’s sulfanyl linker requires additional thiol-alkylation steps .

Comparison with Benzyl-Substituted Tetrahydro-pyrimidine Carboxylates

Compounds such as benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate () and benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () exhibit structural divergence:

  • Core Saturation : The tetrahydro-pyrimidine ring () vs. the fully aromatic pyrimidin-4-ol in the target compound. Saturation may reduce planarity and alter binding modes.
  • Functional Groups: The carboxylate ester in and vs. the sulfanyl group in the target compound.
  • Substituent Variations : The methoxy/isopentyloxy () and fluoro () groups vs. the trifluoromethoxy group. Trifluoromethoxy’s stronger electron-withdrawing effects could increase metabolic stability compared to methoxy or fluoro substituents .
Table 2: Functional Group and Substituent Analysis
Compound Name Key Functional Groups Substituent Effects
Target Compound Sulfanyl, oxadiazole Enhanced lipophilicity, metabolic stability
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-tetrahydro-pyrimidinecarboxylate Carboxylate, methoxy Increased solubility, esterase susceptibility
Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-tetrahydro-pyrimidinecarboxylate Carboxylate, fluoro Moderate electron withdrawal, halogen bonding

Bioactivity Considerations

  • Insecticidal Activity : highlights the role of substituent electronic properties (e.g., trifluoromethoxy) in enhancing plant-derived compounds’ efficacy against insects . The target compound’s trifluoromethoxy group may similarly improve penetration through insect cuticles.
  • Enzyme Inhibition : The tetrahydro-pyrimidine carboxylates () are hypothesized to target enzymes like dihydrofolate reductase, whereas the sulfanyl group in the target compound could inhibit cysteine proteases .

Biological Activity

5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and data.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrimidine core.
  • A benzyl group.
  • A trifluoromethoxy-substituted phenyl ring.
  • An oxadiazole moiety.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds containing oxadiazole and pyrimidine structures. For instance, compounds with similar scaffolds have shown significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 μg/ml to 50 μg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (μg/ml)
Compound AS. aureus10
Compound BE. coli25
Compound CPseudomonas aeruginosa15

Antifungal Activity

The antifungal activity of compounds similar to this compound has also been documented. In vitro studies demonstrated moderate to high efficacy against common fungal strains such as Candida albicans and Aspergillus niger, with IC50 values ranging from 10 μg/ml to 100 μg/ml .

CompoundTarget FungiIC50 (μg/ml)
Compound DC. albicans20
Compound EA. niger50

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated in several studies. In vitro assays indicated that it could inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values were reported between 5 μM and 15 μM .

Cell LineIC50 (μM)
MCF710
A54912

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of DNA Synthesis : Compounds with similar structures have been shown to interfere with DNA replication in bacterial cells.
  • Disruption of Cell Membrane Integrity : Some derivatives affect the cell membrane integrity, leading to cell lysis.
  • Enzyme Inhibition : The oxadiazole moiety may inhibit specific enzymes critical for pathogen survival.

Case Studies

  • Antibacterial Study : A recent study tested a series of oxadiazole derivatives against Staphylococcus aureus, revealing that modifications in the side chains significantly influenced antibacterial potency .
  • Anticancer Research : Another investigation focused on the anticancer effects of pyrimidine derivatives found that introducing trifluoromethoxy groups enhanced cytotoxicity against cancer cells .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

Oxadiazole ring formation : React 4-(trifluoromethoxy)phenyl amidoxime with a carbonyl derivative (e.g., ethyl bromopyruvate) under acidic conditions to form the 1,2,4-oxadiazole core .

Sulfanyl linkage : Introduce the sulfanyl group via nucleophilic substitution between a chloromethylpyrimidine intermediate and a mercapto-oxadiazole derivative, using a base like NaH in THF .

Final coupling : Benzyl and methyl groups are introduced through Suzuki-Miyaura cross-coupling or alkylation reactions, optimized for steric hindrance from the trifluoromethoxy substituent .

Q. Key intermediates :

  • 3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-methanethiol
  • 5-Chloro-6-methylpyrimidin-4-ol derivative

Q. How can structural characterization be systematically performed for this compound?

A combination of spectroscopic and analytical methods is critical:

  • NMR : Assign protons on the pyrimidine ring (δ 8.1–8.3 ppm for H-2) and oxadiazole-linked methylene (δ 4.5–4.7 ppm) using ¹H/¹³C NMR. NOESY confirms spatial proximity of benzyl and methyl groups .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ with isotopic patterns matching Cl/Br absence.
  • X-ray crystallography : Resolve ambiguous stereochemistry; the trifluoromethoxy group often induces planar geometry in the oxadiazole ring .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • In vitro enzyme inhibition : Screen against target enzymes (e.g., 5-lipoxygenase-activating protein [FLAP]) using fluorescence polarization assays. IC₅₀ values < 100 nM suggest high binding affinity .
  • Cellular assays : Test inhibition of LTB₄ production in human whole blood to assess functional potency. Dose-response curves at 1–100 μM concentrations are typical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Replace the benzyl group with cyclopropyl or fluorinated analogs to enhance metabolic stability. Evidence shows cyclopropyl derivatives reduce CYP3A4-mediated oxidation .
  • Oxadiazole modifications : Substitute the trifluoromethoxy phenyl group with pyridyl or thiophene rings to improve solubility. Data indicate pyridyl analogs increase aqueous solubility by 2–3× without sacrificing potency .
  • Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate steric/electronic descriptors (e.g., logP, polar surface area) with FLAP inhibition .

Q. What computational methods predict its physicochemical and electronic properties?

  • DFT calculations : Employ the B3LYP hybrid functional with a 6-31G* basis set to optimize geometry and calculate HOMO/LUMO energies. Exact exchange terms (e.g., 20% Hartree-Fock) improve accuracy for trifluoromethoxy’s electron-withdrawing effects .
  • Solubility prediction : Use COSMO-RS to simulate solvation free energy in aqueous buffers. Results often correlate with experimental logS values (±0.5 log units) .

Q. How can contradictory data between in vitro and in vivo assays be resolved?

  • Pharmacokinetic profiling : Measure plasma protein binding (e.g., >95% binding in rodent models explains reduced free drug concentration). Adjust dosing regimens using allometric scaling .
  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide formation at the sulfanyl group), which may explain reduced efficacy in vivo .
  • Species-specific differences : Compare FLAP binding affinity across human, rat, and mouse isoforms. Mutagenesis studies reveal residue variations (e.g., Leu75 in humans vs. Val75 in mice) affecting inhibitor binding .

Q. What strategies improve metabolic stability without compromising potency?

  • Isotere replacement : Substitute the methyl group on pyrimidine with a trifluoromethyl group. Data show a 40% increase in half-life (t₁/₂) in microsomal assays .
  • Deuterium incorporation : Replace labile hydrogens (e.g., benzyl C-H) with deuterium to slow CYP450-mediated oxidation. Kinetic isotope effects (KIE > 2) are achievable .
  • Prodrug design : Mask the hydroxyl group on pyrimidin-4-ol as a phosphate ester to enhance oral bioavailability. In vivo studies show 3× higher AUC in rodent models .

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